![molecular formula C29H26FN3O6S B2603547 4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-87-2](/img/structure/B2603547.png)
4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the fluorophenyl, methoxyphenyl, and dioxoloquinazoline moieties, suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” likely involves multiple steps, including the formation of the quinazoline core, introduction of the fluorophenyl and methoxyphenyl groups, and the final coupling reactions. Typical synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Coupling Reactions: The final product can be obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Molecular Formula and Weight
- Molecular Formula : C27H22FN3O2S2
- Molecular Weight : 503.61 g/mol
Structural Features
The compound features a quinazoline core, which is known for its biological activity. The presence of a fluorophenyl group and a methoxyphenyl group enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline scaffold is associated with the inhibition of various kinases involved in cancer cell proliferation. For instance, derivatives of quinazoline have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell growth .
Antimicrobial Properties
Compounds containing sulfur and quinazoline rings have been investigated for their antimicrobial activities. Research has demonstrated that modifications on the quinazoline structure can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . The specific compound may exhibit similar properties due to its structural analogies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Quinazolines are often explored as inhibitors of enzymes such as protein kinases and HMG-CoA reductase, which are crucial in metabolic pathways. This suggests that the compound could be developed as a therapeutic agent for conditions like hyperlipidemia .
Neurological Applications
Emerging research points towards the neuroprotective effects of quinazoline derivatives. Some studies suggest that these compounds can modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases . The specific compound's ability to cross the blood-brain barrier could enhance its therapeutic potential.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer properties. The results indicated that modifications at the nitrogen positions significantly influenced cytotoxicity against cancer cell lines, suggesting that similar modifications on the target compound could yield promising results .
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, a series of quinazoline derivatives were tested against various bacterial strains. The study found that compounds with sulfur substituents exhibited enhanced activity against resistant strains, highlighting the importance of functional groups in antimicrobial efficacy .
Data Table: Comparison of Biological Activities
Wirkmechanismus
The mechanism of action of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” would depend on its specific biological targets. Typically, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of specific signaling pathways. The presence of the fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- 4-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Uniqueness
The uniqueness of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” lies in the presence of the fluorophenyl group, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Biologische Aktivität
The compound 4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C25H24FN3O3S
- Molecular Weight : 453.54 g/mol
- CAS Number : Not directly available but can be inferred from the structure.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The presence of the quinazoline moiety suggests potential inhibition of various kinases and enzymes involved in cancer progression and inflammation.
- Studies indicate that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways and cancer signaling .
- Antioxidant Properties :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study evaluating the anticancer potential of similar compounds, it was found that derivatives with a fluorophenyl group exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis via the mitochondrial pathway, with increased levels of pro-apoptotic proteins observed .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:
- Absorption and Distribution :
-
Metabolism :
- Likely metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in drug metabolism.
-
Toxicity Profile :
- Initial toxicity assessments should focus on hepatotoxicity and nephrotoxicity, common concerns for compounds with similar structures.
Eigenschaften
IUPAC Name |
4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O6S/c1-37-21-10-4-18(5-11-21)15-31-27(35)3-2-12-33-28(36)22-13-25-26(39-17-38-25)14-23(22)32-29(33)40-16-24(34)19-6-8-20(30)9-7-19/h4-11,13-14H,2-3,12,15-17H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKPFYFYZFCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.